

Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine-13C5 in Drug Discovery

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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneadenosine-13C5

Cat. No.: B1618874

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneadenosine-13C5 is a stable isotope-labeled derivative of adenosine, a fundamental nucleoside in numerous physiological processes. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, making it a key intermediate in the synthesis of a variety of nucleoside analogs, including potential antiviral and anticancer agents. [1][2] The incorporation of five Carbon-13 (^{13}C) atoms into the adenosine structure provides a distinct mass shift, enabling its use as a tracer in metabolic studies and as an internal standard for highly sensitive and accurate quantification in complex biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [3][4]

These application notes provide an overview of the utility of **2',3'-O-Isopropylideneadenosine-13C5** in drug discovery and development, along with detailed protocols for its application in key experimental workflows.

Applications in Drug Discovery

The unique structural features of **2',3'-O-Isopropylideneadenosine-13C5** make it a valuable tool in several areas of drug discovery:

- **Metabolic Pathway Analysis:** As a stable isotope-labeled tracer, this compound can be introduced into cellular systems to track the metabolic fate of adenosine and its derivatives. [5] By monitoring the incorporation of the ^{13}C label into downstream metabolites, researchers can elucidate metabolic pathways, identify potential drug targets within these pathways, and assess the impact of drug candidates on nucleoside metabolism.[3][6]
- **Pharmacokinetic (PK) Studies:** The $^{13}\text{C}_5$ -label allows for the differentiation of the administered compound from its endogenous unlabeled counterparts. This is crucial for accurate quantification in "hot/cold" studies, where a known amount of the labeled drug is mixed with the unlabeled version to trace its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Internal Standard for Bioanalysis:** Due to its similar chemical and physical properties to the unlabeled analyte, **2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$** serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4] Its distinct mass allows for precise correction of variations in sample preparation and instrument response, leading to highly reliable quantification of drug candidates and their metabolites.
- **Synthesis of Labeled Drug Candidates:** This compound can serve as a precursor for the synthesis of ^{13}C -labeled adenosine-based drug candidates.[7] These labeled drug molecules are invaluable for in vivo imaging studies, such as Positron Emission Tomography (PET) when labeled with a positron-emitting isotope, or for detailed metabolic and mechanistic studies.

Data Presentation

Table 1: Physicochemical Properties of 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$

Property	Value
Molecular Formula	C ₈ ¹³ C ₅ H ₁₇ N ₅ O ₄
Molecular Weight	312.29 g/mol
Isotopic Purity	≥ 98%
Chemical Purity	≥ 98%
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol

Table 2: Example Quantitative LC-MS/MS Data for a Hypothetical Drug Candidate Using 2',3'-O-Isopropylideneadenosine-13C5 as an Internal Standard

Analyte	Retention Time (min)	Q1 (m/z)	Q3 (m/z)	Concentration (ng/mL)
Drug Candidate X	3.8	350.2	136.1	15.2
Internal Standard	3.8	313.3	141.1	50.0
Metabolite Y	2.5	366.2	136.1	5.8

Experimental Protocols

Protocol 1: Metabolic Labeling and Metabolite Extraction for Mass Spectrometry

This protocol describes the use of **2',3'-O-Isopropylideneadenosine-13C5** to trace adenosine metabolism in cultured cells.

Materials:

- **2',3'-O-Isopropylideneadenosine-13C5**

- Cell culture medium (e.g., DMEM)
- Cultured cells (e.g., cancer cell line)
- Phosphate-buffered saline (PBS), ice-cold
- 80% Methanol, ice-cold
- Cell scraper
- Microcentrifuge tubes
- High-resolution mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

- Cell Culture and Labeling:
 - Culture cells to the desired confluency in standard medium.
 - Prepare a stock solution of **2',3'-O-Isopropylideneadenosine-13C5** in a suitable solvent (e.g., DMSO).
 - Replace the standard medium with fresh medium containing a final concentration of 10-100 μ M **2',3'-O-Isopropylideneadenosine-13C5**. Note: The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
 - Incubate the cells for a defined period (e.g., 0, 1, 4, 12, 24 hours) to allow for uptake and metabolism of the labeled compound.
- Metabolite Extraction:
 - Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol to each well/dish.
 - Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
 - Vortex the tubes vigorously for 30 seconds.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
- LC-MS Analysis:
 - Analyze the extracted metabolites using a high-resolution LC-MS system.
 - Use a suitable chromatographic method to separate adenosine and its metabolites.
 - Monitor for the mass shift corresponding to the incorporation of five ^{13}C atoms to identify labeled metabolites.

Protocol 2: Use as an Internal Standard for LC-MS Quantification of an Adenosine Analog Drug Candidate

This protocol outlines the use of **2',3'-O-Isopropylideneadenosine- $^{13}\text{C}5$** as an internal standard for the quantification of a hypothetical adenosine analog drug candidate in plasma samples.

Materials:

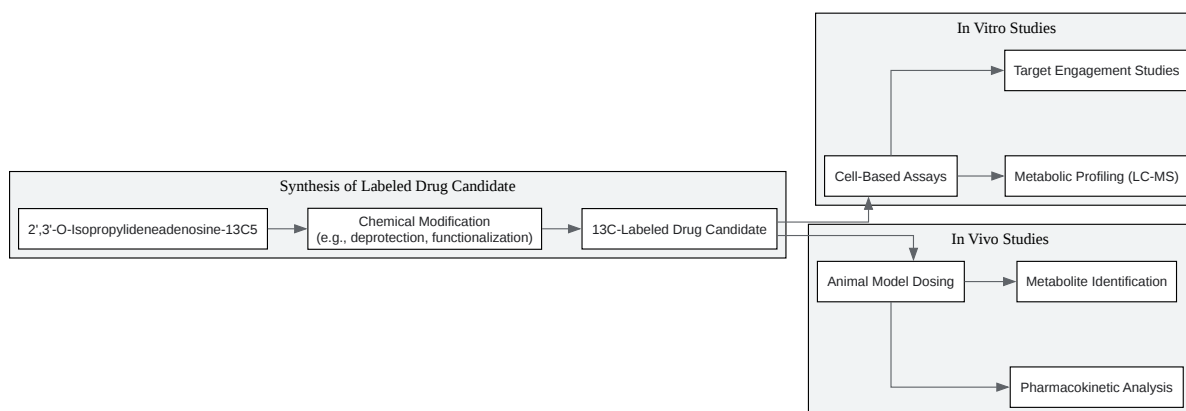
- Plasma samples containing the drug candidate
- **2',3'-O-Isopropylideneadenosine- $^{13}\text{C}5$** (Internal Standard, IS) stock solution
- Acetonitrile with 0.1% formic acid (Protein precipitation solution)
- Microcentrifuge tubes
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.

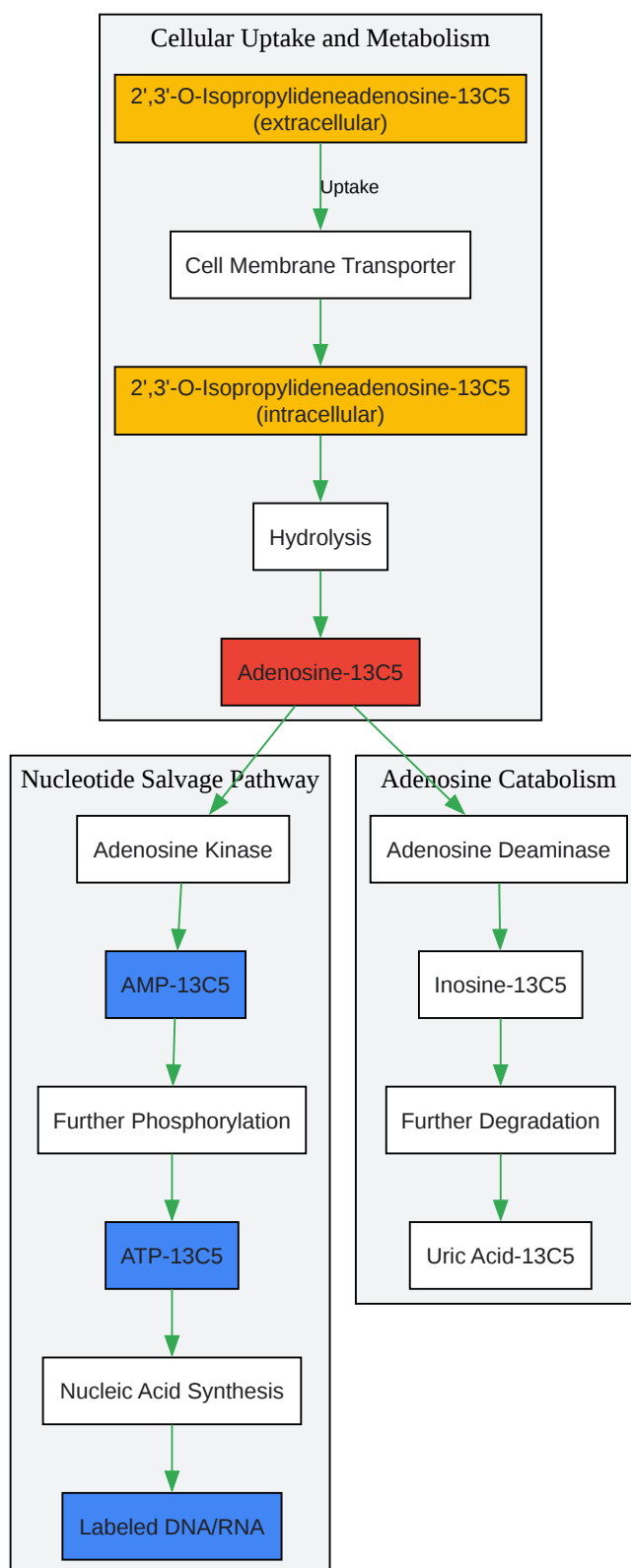
- To 50 μ L of each plasma sample, standard, and quality control sample, add 10 μ L of the IS stock solution (e.g., 500 ng/mL in methanol).
- Add 200 μ L of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto the LC-MS/MS system.
 - Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the drug candidate and the IS.
 - Quantify the drug candidate by calculating the peak area ratio of the analyte to the IS.

Visualizations



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Caption: Workflow for the use of **2',3'-O-Isopropylideneadenosine-13C5** in drug development.



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Caption: Tracing adenosine metabolism with **2',3'-O-Isopropylideneadenosine-13C5**.

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